1-(chloromethoxy)-4-methoxybenzene
Overview
Description
“Benzene, 1-(chloromethoxy)-4-methoxy-” is a derivative of benzene, which is a cyclic hydrocarbon with a chemical formula C6H6 . Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . The compound “Benzene, 1-(chloromethoxy)-4-methoxy-” is likely to have a similar structure, with additional chloromethoxy and methoxy groups attached to the benzene ring .
Synthesis Analysis
The synthesis of polysubstituted benzenes, such as “Benzene, 1-(chloromethoxy)-4-methoxy-”, often involves multi-step processes that require a working knowledge of many organic reactions . The order of reactions is often critical to the success of the overall scheme . The synthesis of this compound might involve the introduction of the chloromethoxy and methoxy groups in specific steps, possibly involving electrophilic substitution or nucleophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of “Benzene, 1-(chloromethoxy)-4-methoxy-” is likely to be a benzene ring with chloromethoxy and methoxy groups attached at specific positions . The exact positions of these groups on the benzene ring would determine the specific name of the compound .Chemical Reactions Analysis
“Benzene, 1-(chloromethoxy)-4-methoxy-” could potentially undergo various chemical reactions, including electrophilic substitution reactions and nucleophilic aromatic substitution reactions . The specific reactions would depend on the conditions and the reagents used .Mechanism of Action
The mechanism of action for the reactions of “Benzene, 1-(chloromethoxy)-4-methoxy-” would depend on the specific reaction. For example, electrophilic substitution reactions often involve the attack of an electrophile on the benzene ring, followed by a rearrangement to restore aromaticity . Nucleophilic aromatic substitution reactions, on the other hand, typically involve the initial addition of a nucleophile to the aromatic ring, followed by the loss of a leaving group .
Safety and Hazards
The safety and hazards associated with “Benzene, 1-(chloromethoxy)-4-methoxy-” would depend on its specific properties and uses. It’s important to note that benzene and its derivatives can be hazardous and may pose risks to human health . Therefore, appropriate safety measures should be taken when handling this compound .
Properties
IUPAC Name |
1-(chloromethoxy)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTVKDSEUGMERN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455349 | |
Record name | Benzene, 1-(chloromethoxy)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35657-08-0 | |
Record name | Benzene, 1-(chloromethoxy)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethoxy)-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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